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Introduction and Historical Significance

Gramicidin S (GS) is a cyclic decapeptide antibiotic first discovered in 1942 by Russian microbiologist
Georgyi Gause and his wife Maria Brazhnikova from the soil bacterium Bacillus brevis (now reclassified as
Aneurinibacillus migulanus) [1] [2]. This discovery emerged during World War II when the Soviet Union
urgently needed effective antibiotics to treat infected wounds, leading to its immediate deployment in
military hospitals by 1944 and widespread use at the front lines by 1946 [1]. The historical significance of
GS extends beyond its clinical applications, as its discovery earned Gause the Stalin Prize for Medicine in
1946 and provided him with political protection during the period of Lysenkoism in the USSR, allowing him
to collaborate with geneticists who would later contribute to Lysenko's downfall [1]. Gramicidin S
represents one of the earliest characterized peptide antibiotics and serves as a classic model for studying

nonribosomal peptide biosynthesis and membrane-active antimicrobial compounds.

The structural elucidation of GS became an international effort when samples were sent to Great Britain via
the International Red Cross in 1944 [1]. English chemist Richard Synge utilized paper chromatography to
demonstrate that GS was an original antibiotic polypeptide, work that contributed to his receipt of the Nobel
Prize in 1952 [1]. The complete crystal structure was later established through the collaborative efforts of

Dorothy Hodgkin and Gerhard Schmidt, with notable involvement from a young Margaret Thatcher who
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worked on the antibiotic as an undergraduate research project in 1947 [1]. This multinational investigative
effort underscores the scientific importance of GS as both a therapeutic agent and a model compound for

understanding peptide antibiotics.

Chemical Structure and Physicochemical Properties

Primary and Secondary Structure

Gramicidin S possesses a cyclic decapeptide structure with the sequence cyclo(-Val-Orn-Leu-D-Phe-
Pro-)2, formally written as two identical pentapeptides joined head-to-tail [1] [3]. This primary structure
incorporates two unusual components: the non-proteinogenic amino acid ornithine and the atypical D-
stereoisomer of phenylalanine [1]. The molecule has a molecular weight of 1141.470 g-mol™! and a
molecular formula of CeoH92N12010 [1]. Natural producers of GS typically generate several analogs
alongside the primary compound, with variants identified where one or both ornithine residues are replaced

by lysine or diaminobutyric acid, resulting in molecular weights of 1155 and 1169 Da [2].

The three-dimensional structure of GS features an amphiphilic antiparallel $-sheet conformation, with the
two tripeptide units (L-Val-L-Orn-L-Leu) forming a double-stranded antiparallel B-sheet stabilized by four
hydrogen bonds between the strands [3]. This structure is further reinforced by two type II' B-turns at the
ends formed by the Pro-D-Phe sequences [4] [3]. The rigid cyclic structure creates distinct polar and non-
polar surfaces, contributing to its amphiphilic character - a crucial property for its biological activity [3]. The
ornithine residues with their charged 6-amino groups form the hydrophilic sector, while the hydrophobic

amino acid side chains (Val, Leu, D-Phe) create the hydrophobic sector [3].

Structure-Activity Relationship

Extensive research involving more than 200 synthetic analogs has revealed key structural requirements for
GS bioactivity [3]. The amphiphilic character governed by the combination of ornithine residues as the
hydrophilic component and the overall hydrophobicity of the remainder of the molecule is essential for
antimicrobial activity [3]. Additionally, the stable antiparallel 3-sheet structure, or the ability to form such a

structure in the presence of lipid bilayers, represents another critical feature [3]. Studies have demonstrated
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that these characteristics yield significant bioactivity only in combination with a ring size of 10 or more

residues [3].

Table 1: Natural Gramicidin S Analogs and Their Characteristics

Molecular Weight

Analog Variation (Da) Producing Strain Antimicrobial Efficacy
Standard GS 1141 A. migulanus NCTC Lower against plant
(Orn,Orn) 7096 pathogens

Single Lys 1155 A. migulanus Nagano Enhanced spectrum
substitution

Double Lys 1169 A. migulanus Nagano Enhanced spectrum
substitution

Dab substitutions Variable A. aneurinilyticus Superior antifungal activity

Recent investigations into GS analogs have explored the relationship between conformational rigidity and
biological activity [4]. Studies have demonstrated that stapled derivatives with controlled rigidity retain
potent antimicrobial activity while significantly reducing cytotoxicity, while linear analogs with increased
flexibility exhibit broader-spectrum activity, including efficacy against Gram-negative strains [4]. These
findings highlight the delicate balance between structural constraints and biological function in antimicrobial

peptide design.
Biosynthesis Machinery and Mechanism

Nonribosomal Peptide Synthetase System

Gramicidin S is biosynthesized by a two-enzyme nonribosomal peptide synthetase (NRPS) system
comprising gramicidin S synthetase I (GrsA) and gramicidin S synthetase II (GrsB) [5] [6]. This NRPS
machinery operates independently of the ribosomal protein synthesis pathway, enabling the incorporation of

non-proteinogenic amino acids like ornithine and D-phenylalanine [5]. The genes encoding this system
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(grsA and grsB) form an operon with an additional open reading frame called grsT, arranged in the order
grsT—grsA—grsB and transcribed from a single promoter located upstream of grsT [6]. The NRPS system
demonstrates a modular organization where each module is responsible for recognizing, activating, and

incorporating a specific amino acid into the growing peptide chain [6].

The biosynthesis begins with GrsA, a 126 kDa protein that comprises module 1 containing three functional
domains: an adenylation (A) domain responsible for recognizing and activating L-phenylalanine; a
thiolation (T) domain (also called peptidyl carrier protein or PCP) that carries the activated amino acid as a
thioester; and an epimerization (E) domain that converts L-phenylalanine to D-phenylalanine [5] [6]. The
second enzyme, GrsB, is a massive 510 kDa multidomain polypeptide containing four modules (modules 2-
5), each with their own A, T, and condensation (C) domains, with module 5 additionally containing a

thioesterase (TE) domain responsible for cyclization and product release [5] [6].

Biosynthesis Initiation

Adenylation Domain Thiolation Domain Epimerization Domain
Activates L-Phe (PCP) L-Phe — D-Phe

:
(e

Module 2: L-Pro Module 3: L-Val Module 4: L-Orn Module 5: L-Leu
(A-C-T Domains) (A-C-T Domains) (A-C-T Domains) (A-C-T Domains + TE)

Gramicidin S Release
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Diagram 1: Modular organization of Gramicidin S synthetase showing the sequential arrangement of

catalytic domains in GrsA and GrsB that assemble the decapeptide through nonribosomal peptide synthesis.

Biosynthetic Pathway and Mechanism

The GS biosynthetic pathway follows a precise assembly line mechanism where each module sequentially
adds a specific amino acid to the growing peptide chain [5] [6]. The process initiates with the GrsA
adenylation domain binding L-phenylalanine and activating it through adenylation with ATP, forming an
aminoacyl-AMP intermediate [5]. The activated amino acid is then transferred to the thiolation domain,
where it is covalently attached as a thioester to a 4'-phosphopantetheine cofactor that is post-translationally
modified from apo to holo form by phosphopantetheinyl transferase [5] [6]. The epimerization domain then
catalyzes the conversion of L-phenylalanine to D-phenylalanine, resulting in a D-phenylalanine-bound holo-

[acyl-carrier protein] [5].

The chain elongation continues on GrsB, where the adenylation domain of module 2 activates L-proline, and
the condensation domain catalyzes peptide bond formation between the D-phenylalanine from GrsA and L-
proline, forming a dipeptide [5]. This process repeats sequentially through modules 3, 4, and 5, which
activate L-valine, L-ornithine, and L-leucine respectively, resulting in a pentapeptide (D-Phe-L-Pro-L-Val-L-
Orn-L-Leu) attached to the GrsB thiolation domain [5]. The same process generates a second pentapeptide,
and the thioesterase domain in module 5 catalyzes the head-to-tail condensation of two pentapeptides,

cyclizing them into the final decapeptide product and releasing gramicidin S [5] [6].

Table 2: Gramicidin S Biosynthesis Enzymes and Their Functions

Molecular Amino Acid . . Key
Enzyme/Module ) o Catalytic Function )

Weight Specificity Domains
GrsA (Module 1) 126 kDa L-Phenylalanine Activation, thioesterification, ATE

epimerization

GrsB (Module 2) 510 kDa L-Proline Peptide bond formation C,AT
(total)
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Molecular Amino Acid . . Key
Enzyme/Module . o Catalytic Function )
Weight Specificity Domains
GrsB (Module 3) - L-Valine Peptide elongation C,AT
GrsB (Module 4) - L-Ornithine Peptide elongation C,AT
GrsB (Module 5) - L-Leucine Peptide elongation and C,ATTE
cyclization

Experimental Protocols and Methodologies

Microbial Production and Extraction

The production of Gramicidin S typically involves fermentation using native producer strains such as
Aneurinibacillus migulanus or Aneurinibacillus aneurinilyticus [2]. A standard protocol begins with
inoculum preparation, where the bacterial strain is inoculated into 100 mL of Tryptic Soy Broth (TSB) and
grown for 48 hours at 37°C on a rotary shaker at 150 rpm [2]. For the production phase, a 1% microbial
inoculant is transferred to fresh sterilized TSB or alternative media such as corn steep liquor (CSL) based
medium supplemented with soluble starch or glucose, followed by cultivation for 3-7 days under the same
conditions [2]. Research has demonstrated that the choice of growth medium significantly influences the
analog profile of the produced GS, with CSL-based media promoting analogs where ornithine residues are

replaced by lysine [2].

For extraction of GS from microbial biomass, the following protocol has been established: bacterial cells are
first separated from the fermentation medium by centrifugation at 5,000 rpm for 20 minutes at 4°C, followed
by two washing steps with purified water [2]. The biomass pellets are then treated with an extraction solution
comprising ethanol and 0.2 N HCI (9:1 v/v) using a ratio of fermented medium to solvent of 3:1 (v/v) [2].
The extraction is performed at room temperature with agitation at 300 rpm for two hours [2]. Following
extraction, the microbial biomass is centrifuged again, and the supernatant containing GS is collected for
further purification and analysis. This method has been shown to effectively extract GS while preserving its

antimicrobial activity.

© 2026 Smolecule. All rights reserved. 6/12 Tech Support


https://www.smolecule.com/products/s005212?utm_src=pdf-body
https://microbialcellfactories.biomedcentral.com/articles/10.1186/s12934-025-02835-5
https://microbialcellfactories.biomedcentral.com/articles/10.1186/s12934-025-02835-5
https://microbialcellfactories.biomedcentral.com/articles/10.1186/s12934-025-02835-5
https://microbialcellfactories.biomedcentral.com/articles/10.1186/s12934-025-02835-5
https://microbialcellfactories.biomedcentral.com/articles/10.1186/s12934-025-02835-5
https://microbialcellfactories.biomedcentral.com/articles/10.1186/s12934-025-02835-5
https://microbialcellfactories.biomedcentral.com/articles/10.1186/s12934-025-02835-5
https://www.smolecule.com/products/s005212?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Analytical Characterization Methods

Ultra Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry
(UPLC-ESI-MS/MS) has emerged as a powerful analytical technique for characterizing GS analogs and
their amino acid sequences [2]. The protocol typically involves dissolving GS extracts in appropriate
solvents and separation using reverse-phase chromatography with gradient elution [2]. Mass spectrometric
analysis is then performed using electrospray ionization in positive ion mode, with data processing utilizing
specialized software such as mMass for de novo sequencing of detected analogs [2]. This method enables the
identification of even minor variations in the peptide sequence, such as the substitution of ornithine with
lysine or diaminobutyric acid, and provides relative quantification of different analogs present in complex

microbial extracts [2].

Circular Dichroism (CD) Spectroscopy and Molecular Dynamics (MD) Simulations represent
complementary techniques for investigating the secondary structure and membrane interactions of GS and its
analogs [4]. CD spectroscopy measures the differential absorption of left- and right-handed circularly
polarized light, providing information about the peptide's secondary structure in various environments [4].
Molecular dynamics simulations utilize computational models to study the time-dependent behavior of GS
peptides in membrane environments, offering insights into their mechanism of action at the atomic level [4].
These techniques have revealed that flexible or moderately rigid GS analogs interact more effectively with

membrane models than highly constrained versions, explaining their differential biological activities [4].

N
(o)
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Diagram 2: Integrated experimental workflow for the production, extraction, characterization, and

bioactivity assessment of Gramicidin S and its synthetic analogs.

Chemical Synthesis and Engineering Approaches

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-based strategies provides an efficient route for
generating GS analogs for structure-activity relationship studies [7]. A practical gram-scale synthesis has
been developed involving Fmoc-based SPPS for generating the linear decapeptide precursor, followed by
solution-phase cyclization to afford the target compound [7]. This approach has demonstrated versatility
through the construction of various GS analogs incorporating nonproteinogenic sugar amino acid residues in
the turn regions, with reported yields of 81% with limited purification steps [7]. The synthetic accessibility
of GS analogs enables systematic investigation of structure-activity relationships and development of

optimized therapeutic candidates.

Peptide stapling has emerged as a powerful macrocyclization technique for modulating the conformational
rigidity of GS analogs [4]. This approach involves introducing covalent constraints through side-chain
bridging, typically by substituting leucine residues with cysteine and then introducing bridges of varying
lengths and chemical compositions [4]. Two primary stapling strategies have been employed: disulfide
bridge formation between cysteine residues, and perfluoroaryl bridge formation via thiolate moieties [4].
Studies have demonstrated that stapled derivatives with controlled rigidity retain potent antimicrobial
activity while exhibiting significantly reduced cytotoxicity, highlighting the importance of conformational

flexibility in balancing efficacy and safety [4].

Therapeutic Applications and Future Directions

Antimicrobial Mechanisms and Activities

The primary mechanism of action of Gramicidin S involves disruption of microbial membrane integrity
through interactions with lipid bilayers [3]. As an amphiphilic cyclic peptide, GS partitions strongly into

liquid-crystalline lipid bilayers, locating primarily in the glycerol backbone region below the polar
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headgroups and above the hydrocarbon chains [3]. The presence of GS perturbs lipid packing and increases
membrane permeability, leading to leakage of cellular components and ultimately cell death [3]. At higher
concentrations, GS can induce the formation of inverted cubic phases and cause complete membrane
destabilization [3]. Studies of GS interaction with bacterial cells provide strong evidence that destruction of

the inner membrane integrity represents the primary mode of its antimicrobial action [3].

GS exhibits a broad spectrum of activity against various pathogens. While early studies using agar-based
assays primarily demonstrated efficacy against Gram-positive bacteria, subsequent investigations using
liquid-based antibacterial assays revealed potent activity against both Gram-negative and Gram-positive
bacteria as well as several pathogenic fungi [3]. Recent research has identified novel GS analogs from
Aneurinibacillus aneurinilyticus isolated from corn steep liquor that exhibit superior conidial inhibition
activity against Aspergillus brasiliensis compared to commercial GS preparations [2]. This enhanced
antifungal activity positions these novel GS extracts as promising candidates for antimicrobial treatments,

particularly in addressing the global challenge of antibiotic-resistant pathogens [2].

Investigational Therapeutic Applications

Recent investigations have explored the antiviral potential of GS against SARS-CoV-2 [8]. In vitro studies
have demonstrated that GS reduces viral load and enhances viral clearance in SARS-CoV-2 infected Vero
cells, with an ECso value of 1.571 pg based on antiviral assays [8]. Treatment with GS resulted in significant
decrease in viral load compared to untreated groups, with no or minimal cytotoxicity observed at effective
concentrations [8]. Proteomic analysis indicated that GS treatment modulates the expression of more than
250 differentially regulated proteins in SARS-CoV-2 infected cells, affecting metabolic pathways and mRNA
processing [8]. These findings suggest that GS could be repurposed as a therapeutic agent against viral

infections, likely through disruption of the viral envelope.

The anticancer potential of GS and its derivatives has also attracted research interest [2]. Studies have
reported that GS analogs can bind to proteins expressed on tumor cells, potentially promoting immune
responses against cancer cells [2]. Additional research has demonstrated that gramicidin inhibits proliferation
of human gastric cancer cells and exhibits activity against ovarian cancer cells [2]. While the exact
mechanisms underlying these anticancer effects require further elucidation, they may involve membrane

disruption similar to its antimicrobial action or potentially more specific interactions with cellular targets.
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These diverse investigational applications highlight the therapeutic potential of GS beyond its traditional role

as a topical antimicrobial agent.

Table 3: Therapeutic Applications and Bioactivities of Gramicidin S and Its Analogs

Bioactivity Experimental Model Key Findings Potential Mechanisms
Antibacterial Gram-positive and Gram- Broad-spectrum activity Membrane disruption,
negative bacteria in liquid media increased permeability
Antifungal Aspergillus brasiliensis Superior activity of novel  Conidial inhibition,
analogs membrane interaction
Antiviral SARS-CoV-2 infected ECso0 = 1.571 pg; 99% Viral envelope disruption,
Vero cells viral reduction proteomic modulation
Anticancer Gastric and ovarian Inhibition of cancer cell Membrane binding, immune
cancer cells proliferation activation
Hemolytic Mammalian erythrocytes Concentration- Non-specific membrane
Activity dependent hemolysis interactions

Current Challenges and Future Perspectives

The clinical application of GS faces significant challenges, primarily due to its hemolytic activity and
cytotoxicity toward mammalian cells [4] [3]. This toxicity arises from its mechanism of action, which poorly
discriminates between microbial and mammalian membranes, limiting its use primarily to topical
applications [4] [3]. Current research focuses on developing GS analogs with improved selectivity for
bacterial over human membranes through rational design approaches [4]. Strategies include modulating
conformational rigidity through peptide stapling, reducing overall hydrophobicity, and introducing specific
structural modifications that enhance antimicrobial potency while mitigating toxicity [4]. These efforts have
yielded promising analogs with significantly reduced hemolytic activity while maintaining or even

enhancing antimicrobial efficacy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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